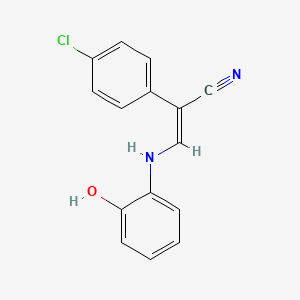
2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile" is a derivative of 2,3-diphenyl acrylonitrile, which is a class of compounds known for their biological activity, particularly as anticancer agents. These compounds have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, showing considerable activity in some cases .
Synthesis Analysis
The synthesis of related acrylonitrile derivatives typically involves the reaction of appropriate aldehydes with acetonitriles in the presence of a base. For example, the synthesis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic medium . Although the exact synthesis of "2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile" is not detailed in the provided papers, it is likely to follow a similar synthetic route.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the presence of an olefinic bond, which in some cases has been found to have a Z-configuration. The crystal structure of these compounds can be determined using X-ray diffraction techniques, which provide detailed information about the bond lengths, angles, and overall conformation of the molecule .
Chemical Reactions Analysis
Acrylonitrile derivatives can undergo various chemical reactions, including free radical copolymerization with other monomers. For instance, N-vinyl-2-pyrrolidone has been copolymerized with trichlorophenyl acrylate and hydroxyethyl methacrylate, demonstrating the reactivity of acrylonitrile derivatives in polymer chemistry . Additionally, the nitrile function in these compounds is pivotal for C-C bond formation reactions, which are essential in organic synthesis and the construction of bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical properties of acrylonitrile derivatives, such as melting points, can be determined through synthesis and recrystallization processes. For example, the melting point of a related compound was found to be 102°C . The chemical properties, including reactivity ratios in copolymerization reactions, can be computed using methods like the Fineman-Ross and Kelen-Tudos methods, providing insights into the polymerization behavior of these compounds . The solubility and intrinsic viscosity of copolymers derived from acrylonitrile derivatives are also of interest, as they influence the material properties of the resulting polymers .
Aplicaciones Científicas De Investigación
Organic Solar Cells
The derivative of 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile has been explored for its use in organic solar cells. A study by Kazici et al. (2016) found that a novel soluble asymmetric acrylonitrile derivative showed promise as an electron acceptor in bulk heterojunction organic solar cells, indicating its potential in renewable energy technologies (Kazici et al., 2016).
Insecticidal Agents
Research by Rashid et al. (2021) synthesized derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide, related to 2-(4-Chlorophenyl)-acrylonitrile, as potential insecticidal agents. These derivatives showed excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Cytotoxic Agents
A study by Tarleton et al. (2012) highlighted the significance of the cyanide moiety in 2-phenylacrylonitriles for broad spectrum cytotoxicity. This research suggests that modifications of acrylonitrile, including 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile, could be important in developing cytotoxic agents for cancer treatment (Tarleton et al., 2012).
Renewable Acrylonitrile Production
Karp et al. (2017) investigated a process for renewable acrylonitrile production, a component related to 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile. This process used sugars to produce a precursor for acrylonitrile, demonstrating an environmentally friendly approach to chemical production (Karp et al., 2017).
Selective Anticancer Agents
Li et al. (2018) synthesized 2,3-diphenyl acrylonitrile derivatives bearing halogens, which included compounds similar to 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile. These compounds showed considerable antiproliferative activity against various human cancer cell lines, suggesting their potential as selective anticancer agents (Li et al., 2018).
Protein Interaction
Bai et al. (2020) studied the interaction between acrylonitrile derivatives and fat mass and obesity-associated protein. They found that compounds similar to 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile showed strong interactions with the protein, offering insights into obesity and metabolic research (Bai et al., 2020).
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNRVVBAAGLOLZ-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)
![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)
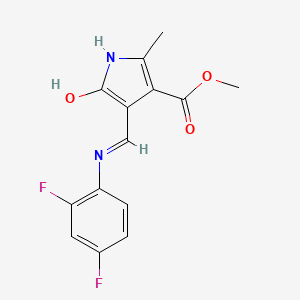
![2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2543059.png)
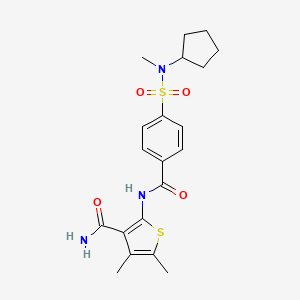
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2543064.png)
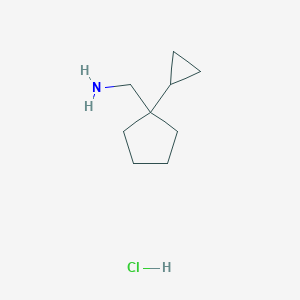
![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2543068.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)
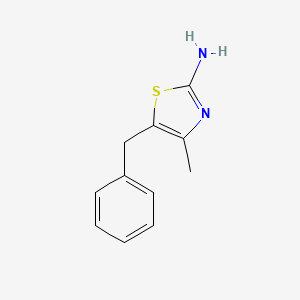
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide](/img/structure/B2543074.png)

